

Application Notes and Protocols for Mat2A-IN-3 in Xenograft Models

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Compound of Interest		
Compound Name:	Mat2A-IN-3	
Cat. No.:	B12420206	Get Quote

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These application notes provide a detailed protocol for evaluating the in vivo efficacy of MAT2A inhibitors, exemplified by **Mat2A-IN-3**, in xenograft models of cancer, particularly those with methylthioadenosine phosphorylase (MTAP) deletion.

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[1][2][3][4] In cancers with homozygous deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. This accumulation partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). Consequently, these MTAP-deleted cancer cells become exquisitely sensitive to the reduction in SAM levels caused by MAT2A inhibition, a concept known as synthetic lethality.[2][5] Mat2A-IN-3 and other inhibitors like AG-270 and IDE397 are allosteric inhibitors of MAT2A that have shown significant anti-tumor activity in preclinical xenograft models of MTAP-deleted cancers. [2][6][7][8]

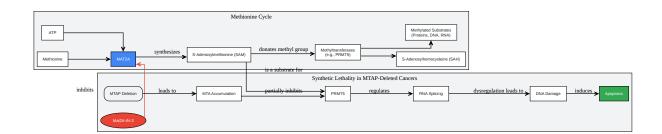
Signaling Pathway

The inhibition of MAT2A disrupts the methionine cycle, leading to reduced SAM levels. In MTAP-deleted cells, the already compromised PRMT5 activity is further diminished, leading to

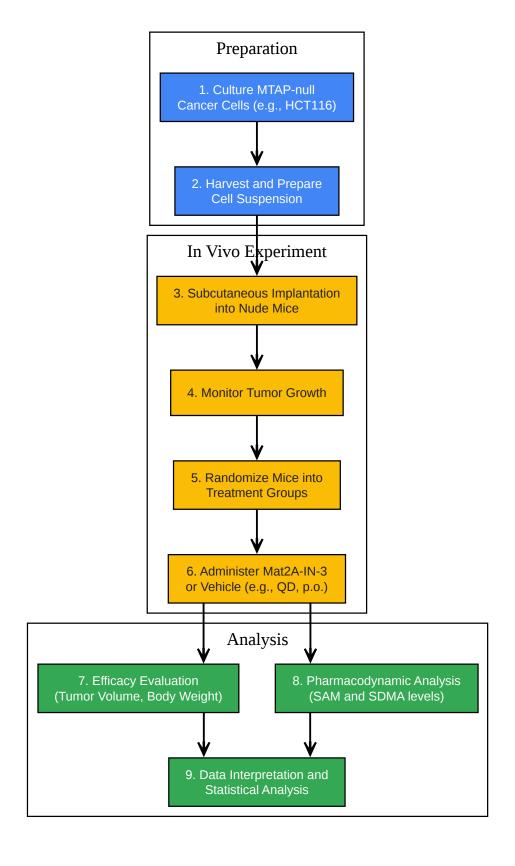


downstream effects on RNA splicing, DNA damage, and ultimately, cell death.









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